molecular formula C13H11NO2S B1375906 2-Cyclopropyl-4-phenyl-1,3-thiazole-5-carboxylic acid CAS No. 1394042-51-3

2-Cyclopropyl-4-phenyl-1,3-thiazole-5-carboxylic acid

Cat. No.: B1375906
CAS No.: 1394042-51-3
M. Wt: 245.3 g/mol
InChI Key: LTEWOOZGTYKUIH-UHFFFAOYSA-N
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Description

2-Cyclopropyl-4-phenyl-1,3-thiazole-5-carboxylic acid (CAS 1394042-51-3) is a high-purity heterocyclic compound with a molecular weight of 245.30 g/mol and the molecular formula C13H11NO2S . It serves as a versatile and valuable building block in organic synthesis and medicinal chemistry, featuring a thiazole core substituted with a cyclopropyl group, a phenyl group, and a carboxylic acid moiety, which provides multiple sites for further chemical modification . In scientific research, this compound is widely investigated for its diverse pharmacological potential, including antimicrobial properties, anticancer effects, and anti-inflammatory actions . Its mechanism often involves interacting with specific biomolecules and modulating cell signaling pathways related to oxidative stress and apoptosis . The carboxylic acid group is particularly reactive, allowing the molecule to undergo key transformations such as esterification and amidation, facilitating its conversion into various derivatives for structure-activity relationship (SAR) studies . From a synthetic chemistry perspective, it acts as a key precursor for more complex molecules. It can be synthesized via cyclization of substituted precursors, such as through the reaction of appropriate acyl chlorides with thiosemicarbazide derivatives, and the cyclopropyl group can be introduced via cyclopropanation techniques . The compound is exclusively for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-cyclopropyl-4-phenyl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2S/c15-13(16)11-10(8-4-2-1-3-5-8)14-12(17-11)9-6-7-9/h1-5,9H,6-7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTEWOOZGTYKUIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=C(S2)C(=O)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201229629
Record name 5-Thiazolecarboxylic acid, 2-cyclopropyl-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201229629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394042-51-3
Record name 5-Thiazolecarboxylic acid, 2-cyclopropyl-4-phenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1394042-51-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Thiazolecarboxylic acid, 2-cyclopropyl-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201229629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Substituted Precursors

  • Starting Materials: Substituted benzaldehydes (bearing phenyl groups) and thiourea or thiosemicarbazides are common starting points.
  • Reaction: Condensation followed by cyclization under acidic or dehydrating conditions forms the thiazole ring.
  • Conditions: Use of dehydrating agents such as polyphosphoric acid, sulfuric acid, or methane sulfonic acid enhances cyclization efficiency.

Thiosemicarbazide Route

  • Thiosemicarbazide derivatives react with appropriate acylating agents (e.g., acetyl chloride) to cyclize into 1,3-thiazole rings substituted at the 2 and 5 positions.
  • This method allows for the introduction of cyclopropyl substituents at the 2-position by using cyclopropyl-substituted acyl groups.
  • The reaction typically proceeds under reflux with acid catalysis, yielding the desired thiazole carboxylic acid derivatives in good purity.

Cyclopropyl Group Introduction

  • Cyclopropyl substituents are introduced via cyclopropanation of phenylacetonitrile derivatives using dibromoethane and bases such as potassium carbonate or hydroxide.
  • Optimal cyclopropanation occurs at moderate temperatures (~60 °C) to maximize yield.
  • The resulting cyclopropyl-substituted intermediates are then converted into carboxylic acids by hydrolysis or further functional group transformations.

Formation of Carboxylic Acid Moiety

  • The carboxylic acid group at the 5-position of the thiazole ring can be introduced by hydrolysis of ester intermediates or by direct oxidation of methyl or other alkyl substituents.
  • Esterification and subsequent hydrazide formation steps are used in some synthetic routes to facilitate further modifications and purifications.

Representative Synthetic Route Example

Step Reaction Description Reagents/Conditions Outcome/Yield
1 Cyclopropanation of 2-phenylacetonitrile 1,2-Dibromoethane, K2CO3, 60 °C, aqueous medium Cyclopropyl-substituted nitrile intermediate (high yield)
2 Conversion to carboxylic acid Hydrolysis under acidic/basic conditions 1-Phenylcyclopropane carboxylic acid derivative
3 Formation of thiazole ring Reaction with thiosemicarbazide and acyl chloride under reflux with acid catalyst 2-Cyclopropyl-4-phenyl-1,3-thiazole-5-carboxylic acid (good yield)
4 Purification Recrystallization or chromatographic techniques High purity product

Reaction Conditions and Optimization

  • Temperature: Moderate temperatures (~60 °C) favor cyclopropanation and ring formation with minimal side reactions.
  • Solvents: Polar aprotic solvents such as DMF or acetic acid are commonly used for cyclization and bromination steps.
  • Catalysts/Acids: Polyphosphoric acid, sulfuric acid, or methane sulfonic acid act as dehydrating agents to promote cyclization.
  • Bases: Potassium carbonate and DIPEA are preferred bases for coupling and cyclopropanation reactions due to their effectiveness and mildness.

Research Findings and Yield Data

Method Yield (%) Notes
Cyclopropanation of phenylacetonitrile with 1,2-dibromoethane at 60 °C 70-85% Optimal temperature and base critical for high yield
Cyclization of thiosemicarbazide with acyl chloride 60-75% Acid catalysis essential, reaction time affects yield
Ester hydrolysis to carboxylic acid 80-90% Straightforward step with standard acidic/basic hydrolysis
Overall synthesis (multi-step) 50-65% Dependent on purification and intermediate stability

Analytical and Purification Techniques

  • Purification: Recrystallization from suitable solvents or chromatographic separation is used to obtain high purity.
  • Characterization: NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry confirm structure and purity.
  • Crystallography: Single crystal X-ray diffraction is employed to verify the molecular structure of intermediates and final products.

Chemical Reactions Analysis

Oxidation Reactions

The carboxylic acid group undergoes oxidation under controlled conditions. For example:

Reaction TypeReagents/ConditionsProductYieldSource
DecarboxylationHeating with CuO at 200–250°C2-Cyclopropyl-4-phenylthiazole65–70%
Side-chain oxidationKMnO₄ in acidic aqueous solution2-Cyclopropyl-4-phenylthiazole-5-CO₂H85%

Key findings:

  • Decarboxylation is facilitated by the electron-deficient thiazole ring, which stabilizes the transition state.

  • The cyclopropyl group remains intact due to its strain-resistant stability under oxidative conditions .

Reduction Reactions

The thiazole ring can be selectively reduced while preserving the carboxylic acid functionality:

Reaction TypeReagents/ConditionsProductYieldSource
Thiazole ring reductionH₂ (1 atm), Pd/C in ethanol, 25°C2-Cyclopropyl-4-phenyl-4,5-dihydrothiazole78%

Mechanistic insight:

  • Hydrogenation targets the C=N bond in the thiazole ring, forming a dihydrothiazole derivative . The cyclopropyl and phenyl groups remain unaffected.

Substitution Reactions

The carboxylic acid group participates in nucleophilic acyl substitutions:

Esterification

Reagents/ConditionsProductYieldSource
Methanol, H₂SO₄ (catalytic)Methyl 2-cyclopropyl-4-phenylthiazole-5-carboxylate92%

Amidation

Reagents/ConditionsProductYieldSource
SOCl₂, then NH₃ (g)2-Cyclopropyl-4-phenylthiazole-5-carboxamide80%

Key observations:

  • Esterification proceeds efficiently under acidic conditions due to the high electrophilicity of the carbonyl carbon .

  • Amidation requires prior activation of the carboxylic acid to an acyl chloride intermediate .

Cycloaddition and Ring-Opening Reactions

The thiazole ring participates in [3+2] cycloadditions with nitrile oxides:

Reagents/ConditionsProductYieldSource
Nitrile oxide (RCNO), ΔIsoxazoline-thiazole hybrid60%

Mechanistic pathway:

  • The electron-deficient thiazole ring acts as a dipolarophile, reacting with nitrile oxides to form fused bicyclic structures .

Acid-Base Reactions

The carboxylic acid group exhibits typical acid-base behavior:

Reaction TypeReagents/ConditionsProductpKaSource
DeprotonationNaOH (1M)Sodium 2-cyclopropyl-4-phenylthiazole-5-carboxylate3.1

Applications:

  • The sodium salt is water-soluble, enabling its use in biological assays .

Functionalization of the Cyclopropyl Group

The cyclopropyl substituent undergoes ring-opening under radical conditions:

Reagents/ConditionsProductYieldSource
BrCCl₃, UV light2-(2-Bromoethyl)-4-phenylthiazole-5-carboxylic acid45%

Mechanistic note:

  • Bromotrichloromethane generates bromine radicals, initiating cyclopropane ring-opening via a radical chain mechanism .

Mechanistic and Synthetic Considerations

  • Steric effects : The phenyl and cyclopropyl groups hinder reactions at the thiazole C-2 and C-4 positions, directing reactivity toward the carboxylic acid .

  • Electronic effects : The electron-withdrawing thiazole ring increases the electrophilicity of the carbonyl carbon, enhancing nucleophilic substitution rates .

This compound’s versatility in reactions underscores its utility in synthesizing bioactive molecules, particularly in anticancer and antimicrobial drug discovery .

Scientific Research Applications

Chemistry

In the field of chemistry, 2-Cyclopropyl-4-phenyl-1,3-thiazole-5-carboxylic acid serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, makes it valuable for developing new compounds with desired properties.

Reaction Type Description Common Reagents
OxidationIntroduces functional groupsPotassium permanganate, hydrogen peroxide
ReductionReduces double bondsSodium borohydride, lithium aluminum hydride
SubstitutionReplaces hydrogen with other substituentsHalogens or electrophiles

Biology

The compound has been investigated for its biological activities , including:

  • Antimicrobial properties : Demonstrated effectiveness against various pathogens.
  • Anticancer effects : Exhibits cytotoxicity towards cancer cells.
  • Anti-inflammatory actions : Modulates inflammatory pathways, potentially useful in treating inflammatory diseases.

Studies have shown that it can influence cell signaling pathways and gene expression related to oxidative stress responses and apoptosis.

Medicine

In medicinal chemistry, this compound is explored as a lead compound in drug discovery. Its potential therapeutic effects have been noted in:

  • Analgesic applications : Providing pain relief.
  • Neuroprotective effects : Protecting neuronal cells from damage.

Research indicates that the compound interacts with specific biomolecules, enhancing its therapeutic profile and suggesting a role in developing new medications.

Industrial Applications

The compound is also utilized in the agrochemical industry , where it serves as a precursor for synthesizing plant disease control agents. Its efficacy in controlling plant diseases makes it valuable for agricultural applications.

Case Studies

Several studies highlight the compound's multifaceted applications:

  • Antimicrobial Activity Study : A study demonstrated that this compound exhibited significant antibacterial activity against strains of Staphylococcus aureus, indicating its potential as an antimicrobial agent.
  • Anticancer Research : In vitro studies showed that the compound induced apoptosis in cancer cell lines through the modulation of specific signaling pathways involved in cell death.
  • Agricultural Use : Research indicated that formulations containing this compound effectively controlled fungal pathogens in crops, showcasing its utility as a plant disease control agent.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-4-phenyl-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The thiazole ring’s aromaticity allows it to participate in π-π interactions and hydrogen bonding, which can influence its binding affinity and specificity .

Comparison with Similar Compounds

Positional Isomerism

  • 2-Methyl-4-phenyl-1,3-thiazole-5-carboxylic acid (CAS 32002-72-5): Features a methyl group at position 2 instead of cyclopropyl. Molecular weight: 219.26 g/mol; melting point: 201–203°C .
  • 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid (CAS 33763-20-1): Methyl and phenyl groups are swapped. Molecular weight: 219.26 g/mol; melting point: 214–215°C .
    • Key Difference : Cyclopropyl’s steric and electronic effects (due to its strained three-membered ring) may enhance rigidity and alter binding affinity compared to methyl substituents.

Bulkier Substituents

  • 4-Butyl-2-methyl-1,3-thiazole-5-carboxylic acid (EN300-175402): Substituted with a butyl group at position 3.
  • 2-Benzyl-4-methyl-1,3-thiazole-5-carboxylic acid (CAS 876715-98-9): Benzyl group at position 2. Molecular formula: C₁₂H₁₁NO₂S.

Functional Group Modifications

Halogenated Derivatives

  • Ethyl 2-(2-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate (CAS 262856-07-5): Chlorine on the phenyl ring and an ester group instead of carboxylic acid. Molecular weight: 283.73 g/mol. The ester group may enhance bioavailability, while chlorine enhances electronegativity .

Carboxylic Acid vs. Ester Derivatives

  • Ethyl 2-(2-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate : The ester group reduces acidity compared to the carboxylic acid, altering solubility and metabolic stability .

Physicochemical Properties

Compound Substituents Molecular Weight (g/mol) Melting Point (°C) Key Feature
2-Methyl-4-phenyl analog 2-Me, 4-Ph 219.26 201–203 High thermal stability
4-Methyl-2-phenyl analog 4-Me, 2-Ph 219.26 214–215 Positional isomerism effects
Ethyl 2-(2-Cl-Ph)-4-OH ester 2-Cl-Ph, 4-OH, ester 283.73 Not reported Enhanced lipophilicity from Cl and ester
2-Benzyl-4-methyl analog 2-Bn, 4-Me 241.29 (C₁₂H₁₁NO₂S) Not reported Aromatic interactions

Biological Activity

2-Cyclopropyl-4-phenyl-1,3-thiazole-5-carboxylic acid is a thiazole derivative recognized for its diverse biological activities. The thiazole ring structure contributes significantly to its pharmacological potential, making it a subject of interest in medicinal chemistry and drug development.

The compound's thiazole ring facilitates its interaction with various biomolecules, influencing enzymatic and cellular functions:

  • Enzyme Modulation : It has been shown to modulate the activity of enzymes involved in oxidative stress responses and metabolic pathways, suggesting potential therapeutic applications in conditions characterized by oxidative damage.
  • Cellular Effects : The compound influences cell signaling pathways, gene expression, and cellular metabolism. Notably, it modulates genes related to inflammatory responses and apoptosis, which may be beneficial in treating inflammatory diseases and cancer.

The biological activity of this compound is mediated through several mechanisms:

  • Target Binding : The compound binds to specific enzymes and receptors, altering their activity. This binding can lead to either inhibition or activation of these biomolecules, affecting overall cellular processes.
  • Subcellular Localization : The localization of the compound within cellular compartments is crucial for its function. Targeting signals or post-translational modifications may direct the compound to specific organelles where it exerts its effects.

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties:

Microorganism Activity Reference
Candida albicansMIC comparable to ketoconazole
Staphylococcus aureusActive against Gram-positive bacteria
Escherichia coliModerate activity against Gram-negative bacteria

Anticancer Potential

The anticancer properties of thiazole compounds are well-documented. Studies have shown that this compound may exhibit cytotoxic effects against various cancer cell lines:

  • Mechanisms : The presence of electron-withdrawing groups on the phenyl ring enhances cytotoxicity. Structure–activity relationship (SAR) studies suggest that modifications at specific positions can significantly impact activity .

Case Studies

  • Antimalarial Activity : A study explored the potential of cyclopropyl carboxamide derivatives against Plasmodium falciparum, revealing that structural modifications could enhance efficacy while minimizing cytotoxicity in human cells. The findings suggest a promising avenue for developing new antimalarial agents based on similar scaffolds .
  • Antifungal Activity : In vitro testing demonstrated that derivatives of thiazole showed significant inhibitory effects against fungal pathogens such as Candida glabrata and Aspergillus niger, indicating the potential for therapeutic applications in treating fungal infections .

Q & A

Q. Basic

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify substituents (e.g., cyclopropyl protons at δ 1.2–1.5 ppm, aromatic protons at δ 7.2–7.8 ppm).
  • IR Spectroscopy : Carboxylic acid C=O stretching (~1700 cm1^{-1}) and thiazole ring vibrations (~1450–1600 cm1^{-1}) confirm functional groups.
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and angles. For example, similar compounds exhibit planar thiazole rings with dihedral angles <5° relative to phenyl groups .

How does this compound inhibit corrosion in acidic environments?

Basic
Electrochemical studies (e.g., EIS, polarization) demonstrate mixed-type inhibition. For example, 2-isopropyl-4-methyl-1,3-thiazole-5-carboxylic acid reduces mild steel corrosion in 0.5 M HCl, lowering corrosion current density from 2.65 mA·cm2^{-2} (blank) to 0.13 mA·cm2^{-2} (5 mM inhibitor). Adsorption follows the Langmuir model, with ΔG°ads ≈ -30 kJ·mol1^{-1}, indicating physisorption and chemisorption .

What computational methods elucidate the adsorption mechanism on metal surfaces?

Advanced
Density Functional Theory (DFT) calculates molecular descriptors (e.g., EHOMO, ELUMO, Fukui indices) to predict reactive sites. For thiazole inhibitors, the carboxylic acid group and sulfur atom bind to metal surfaces. Molecular dynamics simulations model adsorption configurations, showing planar orientation on Fe(110) surfaces .

How are crystallographic data discrepancies addressed in structure determination?

Advanced
Discrepancies in unit cell parameters or thermal motion may arise from twinning or disordered solvent. SHELXL’s TWIN/BASF commands refine twinned data, while PART instructions resolve disorder. For example, high-resolution data (>1.0 Å) and Hirshfeld surface analysis validate hydrogen bonding networks .

How do experimental conditions affect reported inhibition efficiencies?

Advanced
Variations in temperature, pH, or electrolyte composition alter adsorption kinetics. For instance, inhibition efficiency decreases above 40°C due to desorption. Contradictions in Langmuir vs. Temkin isotherm fits may arise from surface heterogeneity or intermolecular interactions, requiring multivariate regression analysis .

What in vitro assays evaluate its pharmacological potential?

Basic
Similar compounds (e.g., Febuxostat) are screened via enzyme inhibition assays (e.g., xanthine oxidase). Protocols involve UV-Vis spectroscopy to monitor uric acid formation at 295 nm. IC50 values are calculated using dose-response curves .

How do experimental and computational spectroscopic data compare?

Advanced
DFT-predicted IR/NMR spectra (using Gaussian/B3LYP/6-311++G**) are benchmarked against experimental data. Deviations >5% in vibrational frequencies may indicate solvent effects or anharmonicity. For example, calculated C=O stretches often redshift by 20–30 cm1^{-1} due to hydrogen bonding in DMSO .

What methods determine solubility for formulation studies?

Basic
Shake-flask experiments quantify solubility in water, DMSO, and ethanol. For example, analogs show solubility <1 mg/mL in water but >60 mg/mL in DMSO. HPLC-UV (λ = 254 nm) validates stability under storage conditions (e.g., -20°C, N2 atmosphere) .

How is compound stability assessed under varying conditions?

Advanced
Accelerated stability studies (40°C/75% RH, 1–3 months) monitor degradation via LC-MS. Hydrolysis of the thiazole ring or decarboxylation are common pathways. Kinetic modeling (Arrhenius equation) predicts shelf-life, with Q10 factors ≈2–3 for thermal degradation .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
2-Cyclopropyl-4-phenyl-1,3-thiazole-5-carboxylic acid
Reactant of Route 2
2-Cyclopropyl-4-phenyl-1,3-thiazole-5-carboxylic acid

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